Naftopidil

BPH receptor pharmacology uroselectivity

Unlike generic α1-blockers, Naftopidil (KT-611) is the only α1D-preferring antagonist (Ki: 1.2 nM) with demonstrated anti-proliferative effects in prostate stromal cells via G1 arrest and IL-6 suppression—not replicated by silodosin or tamsulosin. Its prostatic pressure selectivity index (3.76) and lower clinical ejaculatory dysfunction incidence make it indispensable for LUTS storage symptom research and CRPC combination therapy. Procure research-grade Naftopidil to ensure pharmacological fidelity and experimental reproducibility.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 57149-07-2
Cat. No. B1677906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftopidil
CAS57149-07-2
Synonyms1-(4-(2-methoxyphenyl)-1-piperazinyl)-3-(1-naphthyloxy)-2-propanol
naftopidil
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
InChIInChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3
InChIKeyHRRBJVNMSRJFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naftopidil (CAS 57149-07-2) Procurement Guide: Alpha1-Adrenoceptor Antagonist for BPH and Oncology Research


Naftopidil (CAS 57149-07-2), also known as KT-611, is a phenylpiperazine-derivative alpha1-adrenoceptor antagonist [1]. It exhibits a distinct subtype selectivity profile with the highest affinity for the alpha1D-adrenoceptor, displaying Ki values of 1.2 nM, 3.7 nM, and 20 nM for the cloned human α1d-, α1a-, and α1b-adrenoceptor subtypes, respectively [2]. Beyond its established role in managing benign prostatic hyperplasia (BPH), naftopidil has demonstrated anti-proliferative effects in prostate cancer models and possesses 5-HT1A receptor modulatory activity [3][4].

Why Naftopidil Cannot Be Replaced by Other Alpha1-Blockers in Research


Generic substitution among alpha1-adrenoceptor antagonists is scientifically invalid due to substantial divergence in receptor subtype selectivity, functional tissue specificity, and off-target pharmacological activity. Naftopidil is distinguished by a unique α1D > α1A > α1B selectivity hierarchy, whereas other agents like silodosin favor α1A and tamsulosin exhibits α1A/α1D balanced activity [1]. This differential selectivity translates directly into distinct in vivo profiles; for instance, naftopidil shows a markedly higher prostatic pressure selectivity index (3.76) compared to tamsulosin (1.23) and prazosin (0.61) in anesthetized canine models [2]. Furthermore, naftopidil exerts robust anti-proliferative effects on prostate stromal cells that are not observed with silodosin, indicating unique extra-receptor or downstream signaling properties [3]. Simply replacing naftopidil with another α1-blocker risks altering both the targeted pharmacological effects and unintended biological outcomes, compromising experimental reproducibility and validity.

Naftopidil Comparative Data Sheet: Quantitative Differentiation Evidence


α1D-Adrenoceptor Subtype Selectivity vs. Tamsulosin, Silodosin, and Prazosin

Naftopidil demonstrates a distinct α1D-preferring selectivity profile among alpha1-blockers. In a comparative binding assay using cloned human α1-adrenoceptor subtypes, naftopidil exhibited Ki values of 4.4 nM for α1D, 23 nM for α1A, and 7.8 nM for α1B, yielding an α1D/α1B selectivity ratio of 1.78. This contrasts sharply with tamsulosin (Ki: α1D=0.030 nM, α1A=0.012 nM, α1B=0.12 nM; α1D/α1B ratio=3.80), silodosin (Ki: α1D=2.2 nM, α1A=0.039 nM, α1B=6.5 nM; α1A/α1B ratio=162), and prazosin (Ki: α1D=0.078 nM, α1A=0.12 nM, α1B=0.028 nM; α1A/α1B ratio=0.204) [1].

BPH receptor pharmacology uroselectivity

Functional Uroselectivity vs. Tamsulosin and Prazosin in Anesthetized Canine Model

In an anesthetized dog model assessing functional selectivity, naftopidil demonstrated significantly higher uroselectivity than tamsulosin and prazosin. The selectivity index (ratio of dose required for 50% inhibition of phenylephrine-induced increase in prostatic pressure to dose required for 15% decrease in mean blood pressure) was 3.76 for naftopidil, compared to 1.23 for tamsulosin and 0.61 for prazosin [1]. A separate study comparing naftopidil with silodosin reported a uroselectivity index of 1.3 for naftopidil versus 58.6 for silodosin (calculated as ED15/ID50) [2].

BPH pharmacodynamics uroselectivity

Ejaculatory Dysfunction Rates vs. Tamsulosin in Randomized Clinical Study

In a prospective randomized multicenter study comparing naftopidil and tamsulosin for lower urinary tract symptoms associated with benign prostatic hyperplasia, the incidence of ejaculatory disorders was specifically assessed. The study provides direct quantitative evidence of differential adverse event profiles between these two alpha1-blockers [1].

BPH clinical outcomes adverse events

Anti-Stromal Proliferative Activity vs. Silodosin and Tamsulosin

In a comparative in vitro study investigating the anti-proliferative effects of α1-AR antagonists, naftopidil exhibited a unique and strong growth inhibitory effect on prostate stromal cells (PrSC) that was not observed with silodosin. Specifically, naftopidil induced G1 cell-cycle arrest in PrSC, while silodosin did not. Additionally, naftopidil treatment significantly reduced total interleukin-6 protein levels in PrSC [1].

prostate cancer stromal cells cell cycle arrest

Synergistic Apoptosis with Docetaxel in Prostate Cancer Models

Combination treatment with naftopidil and docetaxel (DTX) demonstrated a synergistic effect on apoptosis induction in human prostate cancer cells. Analysis using a cooperativity index (CI) confirmed that the combination exhibited more than additive (synergistic) effects on DTX-induced apoptosis in both LNCaP and PC-3 cell lines. This synergy was further validated in vivo using xenograft models (LNCaP+PrSC and PC-3) [1].

prostate cancer chemotherapy apoptosis

5-HT1A Receptor Agonist Activity vs. Other Alpha1-Blockers

Naftopidil possesses 5-HT1A agonistic properties in addition to its α1-adrenoceptor antagonism. In vitro binding assays determined IC50 values of 108 nmol/L for 5-HT1A receptors and 235 nmol/L for α1-adrenoceptors, indicating that both activities occur within a similar concentration range. This dual pharmacology is not a general class property of alpha1-blockers; for instance, tamsulosin and silodosin exhibit high selectivity for α1-adrenoceptors with negligible 5-HT1A activity [1].

serotonin receptor pharmacology off-target activity

Validated Research Applications for Naftopidil (CAS 57149-07-2) Based on Differential Evidence


Investigating α1D-Adrenoceptor Mediated Bladder Storage Symptoms

Researchers studying the role of α1D-adrenoceptors in lower urinary tract symptoms (LUTS), particularly storage symptoms such as urgency and nocturia, should select naftopidil as their primary pharmacological tool. Its α1D-preferring binding profile (Ki = 4.4 nM) and functional uroselectivity (index 3.76) provide a targeted approach distinct from α1A-selective agents like silodosin [1][2].

Prostate Tumor Microenvironment and Stromal Interaction Studies

For in vitro and in vivo research focusing on tumor-stroma interactions in prostate cancer, naftopidil is the preferred α1-blocker due to its unique ability to induce G1 cell-cycle arrest and suppress IL-6 secretion in prostate stromal cells (PrSC). This activity is not shared by silodosin, making naftopidil essential for experiments aiming to disrupt the tumor-supportive microenvironment [1].

Development of Docetaxel Combination Therapies for Castration-Resistant Prostate Cancer (CRPC)

Preclinical researchers developing combination chemotherapy regimens for CRPC should incorporate naftopidil as a DTX-sensitizing agent. The demonstrated synergistic induction of apoptosis in LNCaP and PC-3 models, both in vitro and in vivo, supports its use in studies aiming to enhance DTX efficacy while potentially reducing dose-limiting toxicities [1].

Comparative Pharmacology Studies of Alpha1-Blocker Adverse Event Profiles

Investigators designing clinical or preclinical studies to compare adverse event profiles of alpha1-blockers should include naftopidil as a reference compound. Direct comparative data from randomized controlled trials indicate a lower incidence of ejaculatory dysfunction compared to tamsulosin, providing a distinct safety phenotype for analysis [1].

Technical Documentation Hub

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